molecular formula C16H12BrNO3 B4110076 N-(3-bromophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

N-(3-bromophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B4110076
M. Wt: 346.17 g/mol
InChI Key: QUIRBKZGAOVIKG-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic organic compound that belongs to the class of isochromene derivatives This compound is characterized by the presence of a bromophenyl group attached to an isochromene core, which is further functionalized with a carboxamide group

Preparation Methods

The synthesis of N-(3-bromophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde and phthalic anhydride.

    Cyclization Reaction: The initial step involves the cyclization of phthalic anhydride with 3-bromobenzaldehyde in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the isochromene core.

    Amidation: The resulting isochromene intermediate is then subjected to amidation using an amine, such as ammonia or an amine derivative, to introduce the carboxamide group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

N-(3-bromophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydroxy derivatives.

    Coupling Reactions: The isochromene core can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: It has shown promise in biological assays for its potential antimicrobial and anticancer activities.

    Medicine: The compound is being explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific biological context.

Comparison with Similar Compounds

N-(3-bromophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific isochromene core structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(3-bromophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO3/c17-11-5-3-6-12(9-11)18-15(19)14-8-10-4-1-2-7-13(10)16(20)21-14/h1-7,9,14H,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIRBKZGAOVIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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